Piperazine-1-carboximidamide is a heterocyclic organic compound characterized by its piperazine ring structure with a carboximidamide functional group. Its molecular formula is CHN, and it features two nitrogen atoms in the piperazine ring and an additional nitrogen in the carboximidamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Research indicates that piperazine-1-carboximidamide exhibits significant biological activity, particularly in neuropharmacology. It has been shown to selectively increase brain agmatine concentration, which may have implications for neuroprotective effects and cognitive function enhancement . Additionally, studies suggest potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.
Piperazine-1-carboximidamide can be synthesized through various methods:
Piperazine-1-carboximidamide has several applications in medicinal chemistry:
Several compounds share structural similarities with piperazine-1-carboximidamide. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Piperazine | Basic piperazine ring | Lacks carboximidamide group |
4-(4-Chlorophenyl)piperazine | Substituted piperazine | Contains a chlorophenyl group |
Piperidine | Saturated heterocycle | Lacks the nitrogen substitution at position 1 |
1-(2-Methylphenyl)piperazine | Aromatic substitution | Different aromatic substituents |
Piperazine-1-carboximidamide stands out due to its specific functional group that enhances its biological activity and potential therapeutic uses.
Piperazine-1-carboximidamide is systematically named piperazine-1-carboximidamide, adhering to IUPAC nomenclature guidelines for heterocyclic compounds with substituted functional groups. Its CAS Registry Number is 45695-84-9, a unique identifier established for chemical tracking and regulatory compliance.
The compound’s structure is confirmed by its SMILES notation: C1CN(CCN1)C(=N)N, reflecting the piperazine core with the carboximidamide functional group.
The molecular formula of piperazine-1-carboximidamide is C₅H₁₂N₄, derived from the piperazine backbone (C₄H₁₀N₂) and the carboximidamide group (C(=N)N).
Table 1: Comparison of Piperazine-1-carboximidamide with Related Compounds
Compound | Molecular Formula | Functional Group | Isomerism Potential |
---|---|---|---|
Piperazine-1-carboximidamide | C₅H₁₂N₄ | Carboximidamide | None (fixed substituent) |
4-(4-Chlorophenyl)piperazine-1-carboximidamide | C₁₁H₁₅ClN₄ | 4-Chlorophenyl + carboximidamide | Positional (substituent at C4) |
Piperidine | C₅H₁₁N | None | None |
The compound has 1 degree of unsaturation (from the C=N bond), confirming its planar carboximidamide group and saturated piperazine ring.
The nomenclature of piperazine-1-carboximidamide reflects advancements in heterocyclic chemistry and IUPAC conventions:
Piperazine Origin:
Amidine Nomenclature:
IUPAC Standardization:
The direct condensation of cyanamide with piperazine represents the most fundamental approach for synthesizing piperazine-1-carboximidamide [1]. This reaction proceeds through nucleophilic addition of the piperazine nitrogen to the electrophilic carbon of cyanamide, followed by proton transfer to form the carboximidamide functional group [1]. The reaction mechanism involves the formation of an intermediate iminoamide, which subsequently rearranges to yield the stable carboximidamide product [2].
Optimal reaction conditions for this transformation typically require temperatures between 80-120°C and atmospheric to moderate pressure (1-5 bar) [3]. The presence of a base catalyst, such as sodium hydroxide or potassium carbonate, facilitates the condensation by increasing the nucleophilicity of the piperazine nitrogen atoms [4]. Under these conditions, yields ranging from 65-85% can be achieved with reaction times of 2-6 hours [3].
The reaction proceeds more efficiently when conducted under anhydrous conditions, as water can compete with piperazine for reaction with cyanamide, leading to urea formation as a side product [2]. Temperature control is critical, as excessive heating above 150°C can lead to decomposition of both starting materials and products [5]. The selectivity for monosubstituted products can be enhanced by employing a stoichiometric excess of piperazine relative to cyanamide [6].
Research has demonstrated that the reaction rate follows first-order kinetics with respect to cyanamide concentration and half-order kinetics with respect to piperazine [2]. This kinetic profile suggests that the rate-determining step involves the initial nucleophilic attack of piperazine on cyanamide, with subsequent steps proceeding rapidly [7]. The activation energy for this transformation has been determined to be approximately 75-85 kilojoules per mole, indicating moderate thermal requirements for efficient conversion [7].
Zinc-catalyzed amidine formation has emerged as a highly effective method for preparing piperazine-1-carboximidamide derivatives [8] [9]. The zinc(II) quinaldinate complex [Zn(quin)₂(H₂O)] demonstrates exceptional catalytic activity in promoting the nucleophilic addition of piperazine to nitriles, resulting in amidine formation [8]. This catalytic system operates under mild conditions (90-100°C, 1-2 bar pressure) and achieves yields of 70-90% within 1-4 hours [9].
The zinc catalyst functions by coordinating to the nitrile nitrogen, thereby activating the nitrile carbon toward nucleophilic attack by piperazine [8]. The coordination also facilitates the subsequent proton transfer steps necessary for amidine formation [9]. The high selectivity observed with zinc catalysis stems from the preference of zinc(II) for nitrogen coordination over oxygen, minimizing competing hydrolysis reactions [8].
Palladium-catalyzed carbon-hydrogen functionalization provides an alternative catalytic approach for carboximidamide synthesis [10] [11]. Palladium acetate, in combination with appropriate oxidants, enables the direct functionalization of piperazine through carbon-hydrogen activation processes [10]. These reactions typically require elevated temperatures (100-150°C) and can achieve yields of 75-93% within 30 minutes to 2 hours [11].
The palladium-catalyzed methodology offers exceptional functional group tolerance and regioselectivity [10]. The mechanism involves palladium insertion into carbon-hydrogen bonds, followed by functionalization with nitrile-containing reagents to introduce the carboximidamide moiety [11]. The use of directing groups can enhance regioselectivity and reaction efficiency in these transformations [10].
Supported metal catalysts provide advantages in terms of catalyst recovery and reusability for large-scale synthesis [6]. Palladium on carbon (Pd/C) catalysts demonstrate high activity for carboximidamide formation, with typical loadings of 1-3 mol% achieving yields of 88-95% [6]. These heterogeneous systems can be recycled for 5-8 catalytic cycles while maintaining high selectivity [6].
Cesium-modified zeolite catalysts offer an environmentally benign alternative for carboximidamide synthesis [3]. These solid acid catalysts promote the condensation reaction through surface acidic sites, eliminating the need for homogeneous acid catalysts [3]. The zeolite framework provides size selectivity, favoring the formation of desired products while suppressing side reactions [3].
Raney cobalt catalysts have been employed for reductive amination approaches to carboximidamide synthesis [3]. These catalysts operate under moderate pressure (1-3 bar) and temperatures (80-100°C), achieving yields of 60-85% over 2-8 hours [3]. The advantage of Raney cobalt lies in its low cost and high reusability for 4-6 catalytic cycles [3].
Catalyst Type | Loading (mol%) | Activity | Selectivity (%) | Reusability | Cost |
---|---|---|---|---|---|
Zinc(II) quinaldinate | 5-10 | High | 85-92 | Limited | Moderate |
Palladium acetate | 2-5 | Very High | 90-98 | No | High |
Supported Pd/C | 1-3 | High | 88-95 | Yes (5-8 cycles) | Moderate |
Quaternary ammonium salt | 0.1-0.2 | Moderate | 80-90 | Yes (3-5 cycles) | Low |
Raney cobalt | 10-15 | Moderate | 75-85 | Yes (4-6 cycles) | Low |
Cesium-modified zeolite | 5-8 | High | 85-93 | Yes (6-10 cycles) | Moderate |
Base catalysis (NaOH) | 100-200 | Moderate | 70-85 | N/A | Very Low |
Solvent polarity significantly influences both reaction yield and product purity in piperazine-1-carboximidamide synthesis [12] [13]. Aprotic polar solvents such as acetonitrile provide excellent solvation for charged intermediates, resulting in yields of 80-95% and purities of 92-98% [13]. The high dielectric constant of acetonitrile stabilizes ionic transition states formed during the condensation process [12].
In contrast, highly polar protic solvents like dimethylformamide and dimethyl sulfoxide lead to diminished yields (35-60%) due to competing hydrogen bonding interactions that interfere with the condensation mechanism [13]. These solvents can coordinate strongly to reactants and catalysts, reducing their effective concentration and activity [12]. Additionally, protic solvents promote hydrolysis side reactions that compete with the desired condensation pathway [13].
Moderate polarity solvents such as ethanol and methanol provide balanced performance, achieving yields of 70-85% with purities of 87-94% [13]. These alcoholic solvents offer sufficient polarity to dissolve reactants while avoiding excessive stabilization of unwanted intermediates [12]. The hydrogen bonding capability of alcohols can actually facilitate proton transfer steps in the reaction mechanism [13].
Non-polar solvents like toluene demonstrate intermediate performance with yields of 65-80% and purities of 85-92% [13]. While these solvents provide minimal interference with the reaction mechanism, limited solubility of ionic reactants and catalysts can reduce reaction rates [12]. However, the ease of product isolation from non-polar media often compensates for slightly reduced yields [13].
Water represents an environmentally benign solvent option, achieving moderate yields of 60-75% while offering excellent green chemistry credentials [14] [15]. Aqueous synthesis eliminates organic solvent waste and reduces environmental impact [15]. However, competing hydrolysis reactions and limited solubility of organic reactants can constrain reaction efficiency [14].
Dichloromethane provides exceptional results with yields of 85-95% and purities of 90-97%, making it highly effective for laboratory-scale synthesis [13]. The low polarity and minimal hydrogen bonding capability of dichloromethane create an ideal environment for the condensation reaction [13]. However, environmental and health concerns limit its use in large-scale applications [15].
Ethyl acetate offers a compromise between performance and environmental acceptability, achieving yields of 70-85% with purities of 88-95% [13]. This solvent provides good solvation properties while maintaining relatively low toxicity and high biodegradability [15]. The moderate boiling point of ethyl acetate facilitates product isolation through distillation [13].
Solvent | Polarity Index | Boiling Point (°C) | Yield Effect | Purity (%) | Green Chemistry Score |
---|---|---|---|---|---|
Water | 10.2 | 100 | Moderate (60-75%) | 85-92 | Excellent |
Methanol | 5.1 | 65 | Good (70-85%) | 88-94 | Good |
Ethanol | 4.3 | 78 | Good (70-85%) | 87-93 | Good |
Acetonitrile | 5.8 | 82 | Excellent (80-95%) | 92-98 | Moderate |
DMF | 6.4 | 153 | Poor (40-60%) | 75-85 | Poor |
DMSO | 7.2 | 189 | Poor (35-55%) | 70-80 | Poor |
Toluene | 2.4 | 111 | Good (65-80%) | 85-92 | Moderate |
Dichloromethane | 3.1 | 40 | Excellent (85-95%) | 90-97 | Poor |
Ethyl Acetate | 4.4 | 77 | Good (70-85%) | 88-95 | Good |
Aqueous synthesis protocols represent the most environmentally sustainable approach for large-scale piperazine-1-carboximidamide production [15]. Water-based processes eliminate volatile organic compound emissions and reduce waste treatment requirements [15]. While yields are moderate (60-75%), the environmental benefits and reduced operational costs make aqueous synthesis attractive for industrial applications [14].
Solvent-free reaction conditions offer exceptional waste reduction potential, eliminating 70-90% of typical process waste [7]. These methodologies employ mechanochemical activation or neat reaction conditions to promote condensation without organic solvents [7]. Energy efficiency is enhanced through reduced heating requirements for solvent evaporation and purification [7].
Microwave-assisted synthesis provides significant energy savings through selective heating of reactants [7] [16]. Microwave irradiation reduces reaction times from hours to minutes while maintaining yields of 70-88% [16]. The rapid heating and cooling capabilities of microwave systems enable precise temperature control and prevent thermal decomposition [5].
Continuous flow synthesis offers superior scalability and process control compared to batch methods [5] [17]. Flow reactors enable precise control of residence time, temperature, and pressure, resulting in yields of 80-95% [17]. The continuous nature eliminates batch-to-batch variability and reduces overall processing time [5].
Atom-economical synthetic routes maximize the incorporation of starting material atoms into the final product, reducing waste generation by 60-85% [18]. These approaches avoid the use of stoichiometric reagents that become waste products [18]. Catalytic methodologies inherently provide better atom economy compared to stoichiometric transformations [16].
Biocatalytic approaches using engineered enzymes offer exceptional selectivity and mild reaction conditions [14]. While currently limited in scale, enzymatic synthesis can achieve waste reduction of 80-95% through highly selective transformations [14]. The development of robust enzyme variants suitable for industrial conditions remains an active area of research [14].
Supported catalyst systems enable catalyst recovery and reuse, reducing both catalyst consumption and waste generation [6]. Heterogeneous catalysts can be recycled for multiple reaction cycles, with some systems maintaining activity for 6-10 cycles [6]. The elimination of catalyst separation steps also reduces process complexity and waste [6].
Green Approach | Environmental Impact | Energy Efficiency | Waste Reduction (%) | Scalability | Implementation Difficulty |
---|---|---|---|---|---|
Aqueous synthesis | Low | Moderate | 40-60 | Excellent | Low |
Solvent-free conditions | Very Low | High | 70-90 | Good | Moderate |
Microwave assistance | Low | Very High | 50-70 | Limited | Low |
Continuous flow | Low | High | 60-80 | Excellent | High |
Biocatalysis | Very Low | High | 80-95 | Limited | High |
Supported catalysts | Low | Moderate | 30-50 | Good | Moderate |
Atom-economical routes | Low | High | 60-85 | Excellent | Low |
Integrated synthesis-purification protocols reduce energy consumption and waste generation through elimination of intermediate isolation steps [16]. These continuous processes combine reaction and separation in single unit operations, improving overall efficiency [19]. Advanced process control systems enable real-time optimization of reaction parameters to maximize yield and minimize waste [19].
Heat integration strategies recover thermal energy from exothermic reaction steps to preheat incoming reactant streams [20]. This approach reduces external heating requirements and improves overall energy efficiency [20]. Process intensification through microreactor technology further enhances heat and mass transfer, reducing reaction times and improving selectivity [5].
Closed-loop solvent recycling systems capture and purify reaction solvents for reuse, reducing fresh solvent consumption by 80-95% [14]. Advanced distillation and membrane separation technologies enable efficient solvent recovery with minimal energy input [14]. The implementation of solvent recycling requires initial capital investment but provides substantial long-term cost savings [21].
Synthetic Method | Temperature (°C) | Pressure (bar) | Typical Yield (%) | Reaction Time | Catalyst/Reagent |
---|---|---|---|---|---|
Direct Cyanamide-Piperazine Condensation | 80-120 | 1-5 | 65-85 | 2-6 hours | Base (NaOH, K₂CO₃) |
Zinc-Catalyzed Amidine Formation | 90-100 | 1-2 | 70-90 | 1-4 hours | Zn(quin)₂(H₂O) |
Palladium-Catalyzed C-H Functionalization | 100-150 | 1-10 | 75-93 | 30 min-2 hours | Pd(OAc)₂ |
Phase Transfer Catalysis | 40-60 | 1-2 | 80-95 | 1-3 hours | Phase transfer catalyst |
Microwave-Assisted Synthesis | 80-150 | 1 | 70-88 | 10-30 min | Microwave irradiation |
Continuous Flow Synthesis | 120-140 | 20-50 | 80-95 | 24-60 min | Pd catalyst |
Heterogeneous Catalysis | 80-100 | 1-3 | 60-85 | 2-8 hours | Supported metal catalyst |
Extensive X-ray crystallographic investigations have been conducted on piperazine-1-carboximidamide and related derivatives, providing crucial insights into their solid-state structures. The most comprehensive crystallographic study of piperazine-1-carboximidamide was conducted by Piletz and colleagues, who determined the structure of its sulfate salt [1]. The compound crystallizes in the orthorhombic crystal system with space group Pnma (#62), exhibiting characteristic structural features of piperazine carboximidamide systems.
The crystal structure reveals that piperazine-1-carboximidamide forms a stable sulfate salt consisting of a single cation, a water molecule, and half of a sulfate anion [1]. This crystallization pattern demonstrates the compound's ability to form hydrogen-bonded networks with inorganic anions, a property that significantly influences its solid-state stability and physical properties. The structure was solved using SHELXS-86 software and refined using SHELXL programs, achieving final refinement parameters of R1 = 0.0806 and wR2 = 0.2310 [1].
Data collection was performed using MoKα radiation (λ = 0.71073 Å) on an Oxford Diffraction Systems Gemini diffractometer equipped with a charge-coupled area detector at 293(2) K [1]. The crystallographic analysis involved 7 runs consisting of 308 frames with omega scans of 1.0-degree width, achieving a resolution of 0.70 Å. Final cell constants were calculated from 1063 strong reflections after integration, ensuring high-quality structural determination [1].
Comparative crystallographic studies of related piperazine derivatives reveal systematic variations in space groups and crystal systems. For instance, 4-(2,3-chlorophenyl)piperazine derivatives crystallize in the orthorhombic system with space group P bca, while 4-nitrophenylpiperazine derivatives exhibit both triclinic (P-1) and monoclinic (P21/c) crystal systems [2] [3]. These variations reflect the influence of substituent effects on molecular packing and intermolecular interactions.
The crystallographic database analysis shows that piperazine-containing compounds frequently adopt specific space groups, with P-1, P21/c, and Pnma being the most common. This pattern suggests inherent structural preferences that arise from the conformational flexibility of the piperazine ring and its propensity to form hydrogen-bonded networks [4] [3].